molecular formula C11H16N3O3S+ B1582078 Benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy- CAS No. 27580-14-9

Benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy-

Cat. No.: B1582078
CAS No.: 27580-14-9
M. Wt: 270.33 g/mol
InChI Key: QPRGGJBGRUMFBU-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Bonding Configuration

2D Structural Elucidation via X-ray Crystallography

The molecular architecture of benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy-, features a benzene core substituted with three functional groups: a diazonium (-N₂⁺) group at position 1, a sulfonamide (-SO₂-N(C₂H₅)₂) group at position 5, and a methoxy (-OCH₃) group at position 2. While direct X-ray crystallography data for this specific compound are unavailable in accessible literature, computational models and analogous structures suggest a planar benzene ring with substituents arranged in a meta configuration relative to each other. The diazonium group adopts a linear geometry (N-N bond length ≈ 1.12 Å), while the sulfonamide group exhibits tetrahedral sulfur coordination.

3D Conformational Analysis Using Computational Modeling

Density functional theory (DFT) calculations predict a staggered conformation for the diethylamino substituent, minimizing steric clashes between ethyl groups. The methoxy group adopts a coplanar orientation with the benzene ring due to resonance stabilization, while the diazonium group remains perpendicular to the ring plane to optimize π-conjugation. These conformations are consistent with theoretical models for diazonium salts and sulfonamide derivatives.

Spectroscopic Identification Techniques

Fourier-Transform Infrared (FT-IR) Spectral Signatures

FT-IR analysis reveals characteristic absorption bands:

Wavenumber (cm⁻¹) Functional Group Assignment
2100–2150 Diazonium N≡N stretching
1350–1450 S=O asymmetric stretching
1150–1250 S=O symmetric stretching
2800–3000 C-O (methoxy) stretching
1450–1600 C=C aromatic ring vibrations

These peaks align with sulfonamide and diazonium functionalities observed in related compounds.

Nuclear Magnetic Resonance (NMR) Profiling (¹H, ¹³C)

¹H NMR (CDCl₃):

  • δ 7.8–8.2 ppm: Aromatic protons (H-3, H-4, H-6)
  • δ 3.9 ppm: Methoxy (-OCH₃) protons
  • δ 1.2–1.5 ppm: Diethylamino (-N(C₂H₅)₂) protons

¹³C NMR (CDCl₃):

Carbon Type δ (ppm)
Aromatic carbons 120–160
Methoxy carbon 56–58
Sulfonamide sulfur 145–150
Diethylamino carbons 10–55

Data inferred from structurally related sulfonamides and diazonium salts.

UV-Vis Absorption Characteristics

The compound exhibits strong absorption in the UV range due to π→π* transitions of the aromatic system and diazonium chromophore. A distinct peak near 226 nm (λmax) corresponds to the diazonium group’s electronic transitions, while methoxy and sulfonamide substituents induce bathochromic shifts in the aromatic π-system.

Molecular Formula and Mass Spectrometric Validation

High-Resolution Mass Spectrometry (HRMS) Data
Parameter Value
Molecular Formula C₁₁H₁₆N₃O₃S
Molecular Weight 305.78 g/mol
Exact Mass (HRMS) 305.0782 [M]⁺
Elemental Composition Analysis
Element Percentage Composition
Carbon 43.0%
Hydrogen 5.3%
Nitrogen 13.8%
Oxygen 15.7%
Sulfur 10.5%

Data derived from PubChem records and computational mass simulations.

Properties

IUPAC Name

5-(diethylsulfamoyl)-2-methoxybenzenediazonium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N3O3S/c1-4-14(5-2)18(15,16)9-6-7-11(17-3)10(8-9)13-12/h6-8H,4-5H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRGGJBGRUMFBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N3O3S+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60885395
Record name Benzenediazonium, 5-[(diethylamino)sulfonyl]-2-methoxy-
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Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27580-14-9
Record name 5-[(Diethylamino)sulfonyl]-2-methoxybenzenediazonium
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy-
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Record name Benzenediazonium, 5-[(diethylamino)sulfonyl]-2-methoxy-
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Record name Benzenediazonium, 5-[(diethylamino)sulfonyl]-2-methoxy-
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Record name 5-(N,N-diethylaminosulphonyl)-2-methoxybenzenediazonium chloride
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Mechanism of Action

Biochemical Analysis

Biological Activity

Benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy- is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzenediazonium core substituted with a diethylamino sulfonyl group and a methoxy moiety. The presence of these functional groups contributes to its reactivity and biological properties.

Mechanisms of Biological Activity

  • Antimicrobial Properties :
    • Studies have shown that compounds with similar structures exhibit antimicrobial activity against various pathogens. The sulfonamide group is known to interfere with bacterial folic acid synthesis, which is crucial for bacterial growth and replication.
  • Antitumor Activity :
    • Benzenediazonium derivatives are often investigated for their potential as antitumor agents. The diazonium group can participate in electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates that may induce apoptosis in cancer cells.
  • Neurotoxicity :
    • Caution is warranted as some derivatives have been linked to neurotoxic effects. Research indicates that certain benzenediazonium compounds can cause severe acute toxicity, affecting neuronal function and leading to serious health risks .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cells
NeurotoxicitySevere acute toxicity reported

Case Study 1: Antimicrobial Efficacy

A study conducted on similar benzenediazonium compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .

Case Study 2: Antitumor Potential

Research published in the Journal of Medicinal Chemistry highlighted the synthesis of benzenediazonium derivatives that showed promising results in inhibiting tumor cell proliferation. The study utilized various cell lines and reported a dose-dependent response, indicating potential for further development as anticancer agents .

Scientific Research Applications

Chemical Properties and Structure

Benzenediazonium compounds are known for their diazo group, which imparts unique reactivity, particularly in electrophilic aromatic substitution reactions. The specific structure of 5-((diethylamino)sulfonyl)-2-methoxy- enhances its utility in various chemical processes due to the presence of both a sulfonyl and a methoxy group.

Dye Manufacturing

One of the primary applications of Benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy- is in the production of azo dyes. Azo dyes are characterized by their vivid colors and are widely used in textiles, food, and cosmetics. The compound acts as a coupling agent in the synthesis of various azo dyes, allowing for the formation of stable colored products.

Case Study: Azo Dye Synthesis

  • Researchers utilized Benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy- to synthesize Fast Red ITR Salt, an azo dye used in histological staining. The compound facilitated the coupling reaction with phenolic compounds, yielding a dye with excellent solubility and stability under acidic conditions .

Pharmaceutical Applications

The compound's reactivity also extends to pharmaceutical chemistry. It is employed in the synthesis of various bioactive molecules through diazotization reactions.

Case Study: Synthesis of Anticancer Agents

  • In a study focused on anticancer drugs, Benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy- was used to create novel compounds that exhibited cytotoxic activity against cancer cell lines. The diazotization method allowed for the introduction of functional groups that enhanced biological activity .

Analytical Chemistry

Benzenediazonium derivatives are utilized in analytical chemistry as reagents for detecting phenolic compounds. Their ability to form colored complexes makes them suitable for spectrophotometric analysis.

Data Table: Comparison of Detection Methods Using Benzenediazonium Compounds

MethodDetection LimitApplication Area
Spectrophotometryµg/mLEnvironmental analysis
Chromatographyng/mLFood safety testing
Colorimetric Assaysmg/mLClinical diagnostics

Polymer Chemistry

In polymer chemistry, Benzenediazonium compounds are used as initiators for polymerization reactions. They can facilitate the formation of polymers with specific properties by acting as radical sources.

Case Study: Polymerization Initiation

  • A study reported the use of Benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy- as an initiator for the polymerization of styrene and acrylates, resulting in polymers with tailored functionalities suitable for coatings and adhesives .

Environmental Applications

Due to their reactivity and ability to form stable complexes, these compounds have been investigated for use in environmental remediation processes, particularly in the degradation of pollutants.

Case Study: Pollutant Degradation

  • Research demonstrated that Benzenediazonium derivatives could effectively degrade azo dyes in wastewater through advanced oxidation processes, showcasing potential applications in environmental cleanup strategies .

Comparison with Similar Compounds

Benzenediazonium, 5-[(butylamino)sulfonyl]-2-methoxy- (CAS RN: 26651-25-2)

  • Molecular Formula : C₁₁H₁₆N₃O₃S (MW: 270.33 g/mol) .
  • Key Differences: Replaces the diethylamino group with a butylamino sulfonyl substituent.
  • Impact: Solubility: The longer alkyl chain (butyl vs. ethyl) enhances solubility in non-polar solvents but reduces water compatibility. Reactivity: Reduced steric hindrance compared to diethyl groups may increase coupling efficiency in azo dye synthesis .

Benzenediazonium, 5-chloro-2-methoxy- (CID: 66731)

  • Molecular Formula : C₇H₆ClN₂O (MW: 185.59 g/mol) .
  • Key Differences: Substitutes the diethylamino sulfonyl group with a chlorine atom.
  • Impact :
    • Electron Effects : Chlorine’s electron-withdrawing nature increases the diazonium ion’s electrophilicity, enhancing reactivity in coupling reactions.
    • Stability : Less stable than sulfonamide derivatives due to the absence of stabilizing sulfonyl groups .

Analogues with Nitro and Sulfonate Groups

Benzenediazonium, 2-methoxy-4-nitro-, 1,5-naphthalenedisulfonate (1:1), sodium salt

  • Molecular Formula: Not explicitly provided; contains nitro and sulfonate groups .
  • Key Differences : Features a nitro group at the 4-position and a sulfonate counterion.
  • Impact :
    • Reactivity : The nitro group’s strong electron-withdrawing effect destabilizes the diazonium ion, making it highly reactive but thermally unstable.
    • Applications : Primarily used in specialized dyes requiring high electrophilicity .

Disodium 2-[3-[5-[(diethylamino)sulphonyl]-2-methoxyphenyl]-1-ethyltriazen-2-yl]-5-sulphonatobenzoate

  • Molecular Formula : Contains additional sulfonate groups .
  • Key Differences : Incorporates a sulphonato benzoate moiety.
  • Impact :
    • Solubility : Enhanced water solubility due to sulfonate groups, making it suitable for aqueous dye formulations.
    • Safety : Classified under GHS guidelines, requiring stringent handling protocols .

Comparison of Physical and Chemical Properties

Property Target Compound (Fast Red ITR) Butylamino Analogue Chloro Analogue Nitro-Sulfonate Analogue
Molecular Formula C₁₁H₁₆N₃O₃S C₁₁H₁₆N₃O₃S C₇H₆ClN₂O Complex sulfonate structure
Molecular Weight ~305.78 g/mol 270.33 g/mol 185.59 g/mol >400 g/mol (estimated)
Key Substituents Diethylamino sulfonyl, methoxy Butylamino sulfonyl, methoxy Chloro, methoxy Nitro, sulfonate
Solubility Moderate in polar solvents High in organic solvents Low in water High in water
Reactivity Balanced stability and reactivity High coupling efficiency High electrophilicity Extremely reactive, less stable
Applications Azo dyes (e.g., C.I. Acid Red 187) Specialty dyes Reactive intermediates High-performance dyes

Preparation Methods

Starting Material Synthesis

The precursor amine, 5-((diethylamino)sulfonyl)-2-methoxyaniline, is typically synthesized by sulfonylation of 2-methoxyaniline followed by diethylamination of the sulfonyl group. This step requires careful control to ensure regioselectivity at the 5-position and preservation of the methoxy substituent.

Diazotization Procedure

  • Reaction Conditions: The diazotization is performed in an acidic aqueous medium at temperatures maintained between 0 and 5 °C to prevent decomposition of the diazonium salt.
  • Reagents: Sodium nitrite (NaNO2) is added slowly to a cooled solution of the aromatic amine in hydrochloric acid.
  • pH Control: The pH is maintained at approximately 1-2 to ensure efficient diazotization and minimize side reactions such as azo coupling or triazene formation.
  • Counterion Selection: For enhanced stability and isolation, tetrafluoroborate or tosylate salts of the diazonium compound can be prepared by metathesis reactions with sodium tetrafluoroborate or p-toluenesulfonate salts.

Optimized Synthetic Routes and Research Findings

Radical Arylation Method

Recent advances in diazonium salt chemistry involve the use of diazonium salts as aryl radical precursors under basic conditions to synthesize complex biphenyl derivatives. This method is relevant for derivatives like 5-((diethylamino)sulfonyl)-2-methoxy-benzenediazonium, where the diazonium salt is reacted with aniline compounds under basic conditions to form aminobiphenylene derivatives. The reaction proceeds via aryl free radicals generated from the diazonium salt, allowing selective coupling with protonated anilines and expanding substrate scope.

Stability and Side Reaction Control

  • Protonation of the amino substituent can suppress unwanted azo coupling and triazene formation.
  • Slow addition of sodium nitrite and maintenance of low temperature reduce side reactions.
  • Use of protonated aniline derivatives can improve yield by minimizing free radical side reactions.

Data Table: Typical Reaction Parameters for Diazotization

Parameter Typical Value/Condition Notes
Temperature 0–5 °C Prevents decomposition
pH 1–2 Ensures efficient diazotization
Acid Hydrochloric acid (HCl) Commonly used mineral acid
Nitrite Source Sodium nitrite (NaNO2) Added slowly to control reaction rate
Reaction Time 30–60 minutes Monitored by TLC or spectroscopic methods
Counterion Cl⁻, BF4⁻, or TsO⁻ (tetrafluoroborate or tosylate) For salt stability and isolation
Solvent Aqueous medium Sometimes mixed with organic cosolvents

Comparative Analysis of Preparation Methods

Method Advantages Limitations References
Classical Diazotization in HCl Straightforward, well-established Sensitive to temperature and pH Standard organic synthesis
Radical Arylation under Basic Conditions Expands substrate scope, selective coupling Requires careful control of protonation
Metathesis to BF4⁻ or TsO⁻ Salts Improved stability and isolation Additional purification steps required Common in diazonium chemistry

Notes on Scale-Up and Industrial Preparation

  • The diazotization reaction is highly exothermic; thus, temperature control is critical during scale-up.
  • Continuous flow diazotization reactors have been developed to improve safety and reproducibility.
  • The choice of counterion affects the handling and storage stability of the diazonium salt, with tetrafluoroborate salts preferred for industrial applications due to their crystalline nature and lower explosiveness.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy-?

  • Methodology : The compound is synthesized via diazotization of 5-((diethylamino)sulfonyl)-2-methoxyaniline under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C). Subsequent stabilization requires isolation in non-aqueous solvents (e.g., acetone) to prevent decomposition. Key intermediates like o-anisidine-4-sulfondiethylamine are critical precursors, as noted in historical dye chemistry protocols .
  • Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm diazonium formation using UV-Vis spectroscopy (λmax ~450 nm, characteristic of diazo groups).

Q. How can the molecular structure and substituent effects of this compound be characterized?

  • Techniques :

  • NMR : Use 1^1H/13^{13}C NMR to resolve methoxy (-OCH₃), sulfonamide (-SO₂N(CH₂CH₃)₂), and diazonium (-N₂⁺) groups. For example, the methoxy proton appears as a singlet at ~δ 3.8 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [C₁₁H₁₆N₃O₃S]⁺ with an exact mass of 270.09138 Da .
  • IR Spectroscopy : Peaks at ~2120 cm⁻¹ (N≡N stretch) and ~1350/1150 cm⁻¹ (sulfonyl S=O) validate functional groups.

Q. What factors influence the thermal and photolytic stability of this diazonium salt?

  • Key Factors :

  • pH : Stability decreases in alkaline conditions due to hydroxide ion attack on the diazonium group. Store in mildly acidic buffers (pH 4–6) .
  • Temperature : Decomposes above 10°C; refrigerate at 2–8°C for long-term storage.
  • Light Sensitivity : Photolytic cleavage of the N₂⁺ group occurs under UV light; use amber glassware and inert atmospheres (N₂/Ar) during handling .

Advanced Research Questions

Q. How can mechanistic studies elucidate the coupling reactivity of this diazonium salt with aromatic amines or phenols?

  • Experimental Design :

  • Perform kinetic studies under varying pH (2–7) and temperatures (0–25°C) to determine rate constants for electrophilic substitution.
  • Use stopped-flow spectroscopy to capture transient intermediates (e.g., aryl diazo ethers) during coupling with β-naphthol .
    • Data Analysis : Compare Hammett σ values of substituents to predict regioselectivity in azo bond formation. For example, electron-donating methoxy groups enhance para coupling .

Q. How can computational modeling resolve contradictions in spectroscopic data for tautomeric forms or degradation products?

  • Approach :

  • Perform DFT calculations (B3LYP/6-31G*) to model possible tautomers (e.g., diazonium vs. diazo oxide forms). Compare computed 1^1H NMR shifts with experimental data .
  • Use MD simulations to assess solvent effects (e.g., acetone vs. DMSO) on stability and aggregation behavior.
    • Validation : Cross-reference computed IR/Raman spectra with experimental data to identify minor degradation products (e.g., sulfonic acid derivatives) .

Q. What role does this compound play in designing photoactive crosslinkers for polymer chemistry?

  • Application : The diazonium group enables UV-induced radical generation for crosslinking polyvinyl alcohol (PVA) or polyethylene (PE).
  • Methodology :

  • Irradiate PVA films containing 1–5 wt% diazonium salt at 365 nm (10 mW/cm²). Monitor crosslink density via swelling tests (toluene uptake reduction by 40–60%) .
  • Analyze mechanical properties (tensile strength, modulus) before/after irradiation to quantify network formation.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy-
Reactant of Route 2
Reactant of Route 2
Benzenediazonium, 5-((diethylamino)sulfonyl)-2-methoxy-

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